Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate
Overview
Description
Ethyl acetate is a commonly used solvent in
Scientific Research Applications
Synthesis and Fluorescence Properties : A study by Guo Pusheng (2009) explored the synthesis and novel fluorescence properties of a related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. This compound was obtained from a reaction involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine.
Preparation Process : M. Kogami and N. Watanabe (2011) developed a safe and efficient process for the preparation of Ethyl 2-methylthiophene-3-carboxylate, providing operational simplicity and avoidance of strong bases. This process has significant implications for the preparation of related compounds in the Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate family (Kogami & Watanabe, 2011).
Chemical Reactions and Derivatives : S. A. Ryndina et al. (2002) studied the reactions of Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds. This study is relevant to understanding the chemical behavior and potential derivatives of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate (Ryndina et al., 2002).
Use in Dyeing : O. Iyun et al. (2015) synthesized compounds related to Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate for use in dyeing polyester fibers. These dyes displayed good fastness properties, highlighting the potential use of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate in textile applications (Iyun et al., 2015).
Synthesis of Biomimetic Compounds : A study by Vijayalakshmi A. Moorthie et al. (2007) involved the synthesis of Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a process relevant for the synthesis of compounds like Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate. This study illustrates the utility in biomimetic synthesis (Moorthie et al., 2007).
Metal Complexation and Application on Fabrics : Isaac Oluwatobi Abolude et al. (2021) conducted a study on metal complexation of disperse dyes derived from Thiophene with Cu, Co, Zn metals. This research is significant for understanding the application properties of related compounds on polyester and nylon fabrics (Abolude et al., 2021).
properties
IUPAC Name |
ethyl 5-(2-acetyloxyethyl)-4-methylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-4-15-12(14)10-7-17-11(8(10)2)5-6-16-9(3)13/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUUEXVZSDWXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1C)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463075 | |
Record name | Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate | |
CAS RN |
19156-47-9 | |
Record name | Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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